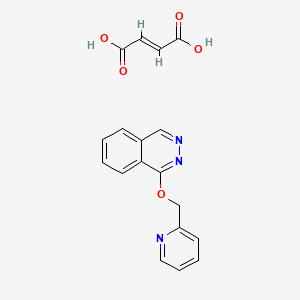
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine is a complex organic compound that combines the structural features of butenedioic acid and pyridinylmethoxyphthalazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethanol with phthalazine under specific conditions to form the pyridin-2-ylmethoxyphthalazine intermediate. This intermediate is then reacted with (E)-but-2-enedioic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development, particularly in designing molecules that can target specific diseases.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Pyrimido[1,2-a]benzimidazoles: Investigated for their antiviral activity.
Uniqueness
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine stands out due to its unique combination of structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
149833-47-6 |
|---|---|
Molekularformel |
C18H15N3O5 |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine |
InChI |
InChI=1S/C14H11N3O.C4H4O4/c1-2-7-13-11(5-1)9-16-17-14(13)18-10-12-6-3-4-8-15-12;5-3(6)1-2-4(7)8/h1-9H,10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
XLPVLWOIHWEAOJ-WLHGVMLRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


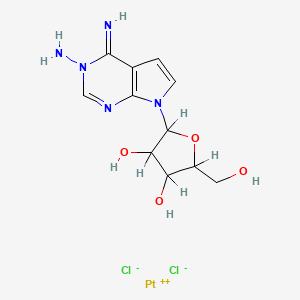


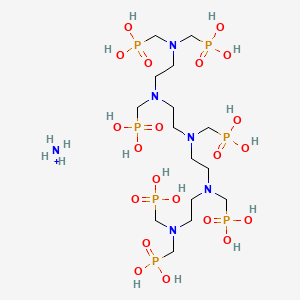
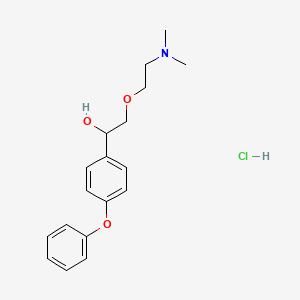
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
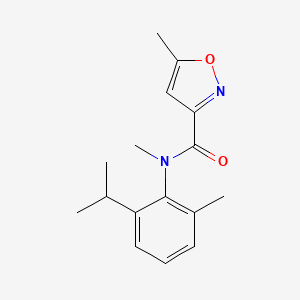

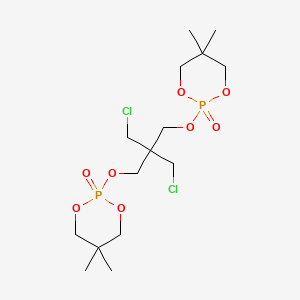

![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)



